molecular formula C14H11ClO4S B13102018 2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

Cat. No.: B13102018
M. Wt: 310.8 g/mol
InChI Key: QDWCWFSZTRGVJD-UHFFFAOYSA-N
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Description

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that features a thiophene ring substituted with a chlorobenzoyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the reaction of 2-chlorobenzoyl chloride with 5-(1,3-dioxolan-2-yl)thiophene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzoyl)thiophene
  • 5-(1,3-Dioxolan-2-yl)thiophene
  • 2-(2-Chlorophenyl)-5-(1,3-Dioxolan-2-yl)thiophene

Uniqueness

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the presence of both a chlorobenzoyl group and a dioxolane ring on the thiophene core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

2-chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H11ClO4S/c15-12-8(2-1-3-9(12)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-2,4-5,14H,3,6-7H2

InChI Key

QDWCWFSZTRGVJD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C(=O)CC=C3)Cl

Origin of Product

United States

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